Predicted Boiling Point: 3- vs 2-Methylbenzyl Isomer
The 3‑methylbenzyl isomer exhibits a higher predicted boiling point compared to its 2‑methylbenzyl counterpart, a difference that may influence distillation conditions and solvent selection in synthetic workflows [REFS‑1][REFS‑2].
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 301.58 °C |
| Comparator Or Baseline | 5-(2-Methylbenzyl)-1,3,4-thiadiazol-2-amine (39181-44-7): 295.83 °C |
| Quantified Difference | +5.75 °C higher for the 3‑methyl isomer |
| Conditions | Predicted using EPA T.E.S.T. (QSAR) software [REFS‑1][REFS‑2] |
Why This Matters
Higher boiling point may require adjusted heating parameters during synthesis or purification, impacting energy costs and equipment specifications.
- [1] ChemChart. 5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine (39181-46-9). Predicted Boiling Point. Accessed 2026. View Source
- [2] ChemChart. 5-(2-METHYLBENZYL)-1,3,4-THIADIAZOL-2-AMINE (39181-44-7). Predicted Boiling Point. Accessed 2026. View Source
